Isospongiadiol

Description

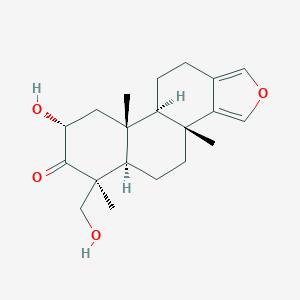

Structure

3D Structure

Properties

CAS No. |

111139-69-6 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(3bR,5aR,6S,8R,9aR,9bR)-8-hydroxy-6-(hydroxymethyl)-3b,6,9a-trimethyl-4,5,5a,8,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-7-one |

InChI |

InChI=1S/C20H28O4/c1-18-7-6-16-19(2,8-14(22)17(23)20(16,3)11-21)15(18)5-4-12-9-24-10-13(12)18/h9-10,14-16,21-22H,4-8,11H2,1-3H3/t14-,15+,16-,18+,19-,20-/m1/s1 |

InChI Key |

IABIEQUOUAZLEJ-IVPKFJTLSA-N |

SMILES |

CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=COC=C24)(C[C@H](C(=O)[C@]3(C)CO)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Marine Organisms as Primary Sources of Isospongiadiol and Related Spongianes

Spongiane diterpenoids, including this compound, are primarily found in marine invertebrates. Their presence in different species highlights the intricate chemical diversity present in marine environments.

Isolation from Porifera (Marine Sponges) Genera (e.g., Spongia Species, Hyatella intestinalis)

Marine sponges of the phylum Porifera are well-established sources of spongiane diterpenoids. This compound itself has been isolated from species belonging to the Spongia genus. Specifically, it was found in a Spongia sp. collected from the Caribbean deep water. oup.com Other spongiane diterpenoids, such as spongiadiol and epispongiadiol, have also been isolated from Australian Spongia species. uv.esresearchgate.net The sponge Hyatella intestinalis is another source of spongiane compounds, including those closely related to this compound. uv.esresearchgate.net

Occurrence in Marine Heterobranch Molluscs (Nudibranchs, e.g., Casella atromarginata)

Marine heterobranch molluscs, particularly nudibranchs (sea slugs), are also known to contain spongiane diterpenoids. These molluscs are believed to obtain these compounds from their diet of sponges and other sessile marine invertebrates. uv.esuv.es Casella atromarginata is one such nudibranch from which spongiane derivatives, including acetate (B1210297) derivatives, have been isolated. uv.esresearchgate.net Some spongiane compounds found in Casella atromarginata had been previously identified in Spongia species, supporting the dietary transfer hypothesis. uv.es

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation of natural products like this compound from complex marine extracts requires the application of advanced separation and characterization techniques. Chromatographic methods are essential for separating the target compound from other co-occurring metabolites. High-performance liquid chromatography (HPLC) is a versatile technique frequently used for the separation of complex mixtures of natural products, including terpenoids, based on differences in their chemical properties. iipseries.org Preparative chromatography methods, such as flash chromatography and preparative HPLC, are crucial for obtaining sufficient quantities of pure compounds for structural elucidation and further studies. iipseries.org

Spectroscopic techniques are indispensable for determining the structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR data analyses, is a primary method used to elucidate the connectivity and spatial arrangement of atoms in a molecule. nih.govresearchgate.net Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the molecular formula of the isolated compound by providing accurate mass measurements. researchgate.netnih.gov Comparison of spectroscopic data with previously reported information is also a key step in identifying known compounds and characterizing new ones. researchgate.netnih.gov

The isolation process typically involves initial extraction of the marine organism tissue using suitable solvent mixtures. nih.gov This is followed by fractionation of the crude extract using techniques like flash chromatography. Further purification of fractions containing the target compound is then achieved through techniques such as reversed-phase HPLC. researchgate.netnih.gov Monitoring the separation using detectors like UV, MS, or evaporative light-scattering detectors (ELSD) helps guide the isolation process. nih.gov

Chemodiversity of Spongiane Diterpenoids in Marine Ecosystems

The spongiane diterpenoids represent a diverse group of marine natural products characterized by a polycyclic spongiane carbon framework. uv.esuv.es This class includes compounds with the core spongiane skeleton as well as those with degraded or rearranged structures. uv.esuv.es The structural diversity within spongiane diterpenoids is significant, with nearly 200 known compounds identified to date, including those with spongiane-derived skeletons. uv.es These compounds often exhibit a high degree of oxidation, particularly at specific carbon positions and on their ring systems. uv.es

The chemodiversity of spongiane diterpenoids is evident in their occurrence across different marine organisms, primarily sponges and nudibranchs. uv.esuv.es Different species and even populations within the same species can exhibit variations in their chemical profiles, influenced by factors such as environmental conditions and diet. uv.esmdpi.com For instance, environmental conditions have been shown to generate considerable chemical variation in spongiane compounds found in the sponge Rhopaloeides odorabile. uv.es Nudibranchs acquire many of their terpenoid compounds, including spongianes, from their diet, leading to a correlation between the mollusc's chemistry and its food source. uv.esresearchgate.netvliz.be This dietary relationship contributes to the observed chemodiversity in nudibranchs. vliz.bemdpi.com

The structural variations within the spongiane family can be broadly grouped based on their degree of oxidation and any rearrangements of the core tetracyclic ring system. uv.es This structural variety underlies the diverse ecological roles and potential biological activities associated with spongiane diterpenoids. uv.esuv.es

Biosynthetic Pathways of Isospongiadiol

General Principles of Isoprenoid Biosynthesis (e.g., Mevalonate (B85504) and Deoxyxylulose 5-Phosphate Pathways)

All terpenoids are derived from the universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) nih.gov. The biosynthesis of these precursors occurs via two distinct pathways.

The Mevalonate (MVA) pathway, predominantly found in eukaryotes, archaea, and some bacteria, operates in the cytoplasm researchgate.netnih.gov. This pathway begins with the condensation of acetyl-CoA molecules, proceeding through mevalonate as a key intermediate, eventually yielding IPP and DMAPP nih.gov. Key enzymes in this pathway include acetoacetyl-CoA thiolase, HMG-CoA synthase, and HMG-CoA reductase nih.gov.

The Deoxyxylulose 5-Phosphate (DXP), also known as the Methylerythritol Phosphate (MEP) pathway, is common in many bacteria (including numerous human pathogens), green algae, and the chloroplasts of higher plants researchgate.netnih.govfrontiersin.orgpnas.org. This pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is subsequently converted to IPP and DMAPP through a series of enzymatic steps frontiersin.orgpnas.org. Key enzymes in the MEP pathway include DXP synthase (DXS) and DXP reductoisomerase (DXR) nih.govfrontiersin.orgpnas.org.

Some organisms, including certain algae and bacteria, have been reported to utilize both the MVA and MEP pathways researchgate.net. In marine environments, both pathways are active in different organisms; for instance, marine Flavobacteriaceae can produce zeaxanthin (B1683548) via the MVA pathway, and sponge-derived Streptomyces have been shown to use the MVA pathway for isoprenoid secondary metabolites acs.orgnih.govresearchgate.net.

Proposed Biosynthetic Route to Isospongiadiol and Related Spongianes in Marine Organisms

Spongian diterpenoids, a class of compounds characterized by a 6,6,6,5-tetracyclic carbon skeleton, are frequently isolated from marine sponges, particularly those belonging to the orders Dictyoceratida and Dendroceratida researchgate.netresearchgate.netnih.govnih.govuv.es. This compound is a member of this class and has been found in Caribbean Spongia species uv.es.

While the complete, step-by-step biosynthetic pathway specifically leading to this compound has not been fully elucidated, the biosynthesis of spongiane diterpenes generally involves the cyclization of a geranylgeranyl diphosphate (GGPP) precursor. GGPP is a 20-carbon isoprenoid (a diterpene precursor) formed by the head-to-tail condensation of four IPP/DMAPP units, a process catalyzed by geranylgeranyl diphosphate synthase (GGPS).

Proposed routes for the formation of the spongiane core often involve intricate cyclization cascades initiated from GGPP. Studies on the synthesis of spongiane-type diterpenes have explored biomimetic-like polyene cyclizations, suggesting that similar enzymatic processes likely occur in nature to construct the characteristic tetracyclic ring system acs.org. Following the formation of the core skeleton, a series of oxidation and functionalization reactions would then lead to specific spongianes like this compound, which possesses hydroxyl groups uv.es.

It is important to note that a review published in 2006 indicated a lack of reported studies specifically on the biosynthesis of spongian diterpenoids or their rearranged derivatives in the literature at that time researchgate.netnih.gov. More recent work may have shed further light, but detailed pathways for this compound remain an active area of research. Proposed biosynthetic pathway hypotheses have been presented for related ring A-contracted spongianes found in Spongia species researchgate.net.

Elucidation of Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic mechanisms involved in the biosynthesis of this compound would encompass the enzymes responsible for the formation of the GGPP precursor, the cyclization to form the spongiane skeleton, and the subsequent tailoring reactions (e.g., hydroxylations, oxidations) that lead to the specific functionalization observed in this compound.

The enzymes catalyzing the initial steps of isoprenoid biosynthesis (MVA or MEP pathways) are well-characterized nih.govnih.govfrontiersin.orgpnas.org. The formation of GGPP from IPP and DMAPP is catalyzed by geranylgeranyl diphosphate synthase (GGPS). The cyclization of GGPP to form the diterpene scaffold is typically carried out by diterpene synthases. These enzymes are known to catalyze complex reactions, often involving carbocation intermediates, to form the characteristic ring systems of diterpenes beilstein-journals.org.

Following the core cyclization, cytochrome P450 enzymes and other modifying enzymes likely play a significant role in introducing the hydroxyl groups and other functionalities present in this compound beilstein-journals.org. While general information on these enzyme classes in natural product biosynthesis is available, the specific enzymes and their detailed mechanisms involved in the late-stage biosynthesis of this compound have not been explicitly described in the provided literature.

Investigating Biosynthetic Gene Clusters in Producer Organisms

The genetic basis for the biosynthesis of spongiane diterpenoids in marine sponges is an area of ongoing investigation. Marine sponges host diverse microbial communities, and there is growing evidence that some sponge-derived natural products are produced by associated bacteria nih.govmdpi.com. Biosynthetic gene clusters (BGCs) encoding the enzymes required for the production of secondary metabolites, including terpenes, have been identified in the genomes of marine sponge-associated bacteria through metagenomic studies nih.govmdpi.comfrontiersin.org.

Research into BGCs in sponge microbiomes has revealed significant biosynthetic potential and novelty nih.gov. While BGCs for various terpene classes have been found, the specific gene cluster responsible for the biosynthesis of the spongiane skeleton or this compound has not been definitively identified and characterized in the provided search results. Investigating the genomes and transcriptomes of this compound-producing sponges and their associated microbes is a key approach to uncovering the genes and enzymes involved in this biosynthetic pathway.

Biotransformation Studies of Spongiane Precursors and Analogues

Biotransformation, the modification of a chemical compound by biological systems, can play a role in the diversity of natural products found in marine organisms. This can involve the transformation of dietary compounds or the modification of endogenously produced metabolites.

In the context of spongiane diterpenoids, biotransformation could occur in the sponge host or by associated microorganisms. Nudibranchs, which are known to sequester spongianes from their sponge diet, are also capable of biotransforming these compounds uv.esnih.govacs.orguv.es.

While direct biotransformation studies specifically detailing the conversion of a precursor directly into this compound were not prominently featured in the search results, studies on the biotransformation of related diterpene classes, such as labdane-type diterpenes (which are potential precursors to spongianes), have been reported acs.orgacs.org. These studies can provide insights into the types of enzymatic reactions (e.g., oxidations, cyclizations, rearrangements) that might be involved in the later stages of spongiane biosynthesis or diversification. Further research is needed to specifically explore the biotransformation of potential spongiane precursors or analogues in this compound-producing organisms.

Chemical Synthesis Strategies for Isospongiadiol and Analogues

Retrosynthetic Analyses of the Isospongiadiol Diterpenoid Skeleton

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, readily available starting materials. deanfrancispress.comnumberanalytics.com This involves identifying key functional groups and making strategic disconnections based on known chemical transformations. deanfrancispress.comnumberanalytics.comresearchgate.net For the this compound diterpenoid skeleton, a retrosynthetic analysis would aim to break down the tetracyclic furanoditerpene structure into more manageable cyclic or acyclic precursors. deanfrancispress.comprinceton.edu Key disconnections would likely focus on forming the furan (B31954) ring and the fused carbocyclic rings, considering reactions that can stereoselectively establish the multiple chiral centers present in the molecule. acs.orgcapes.gov.brfigshare.com

Total Synthesis Approaches to d,l-Isospongiadiol

Total synthesis of d,l-isospongiadiol, representing the racemic mixture, has been achieved through various strategies, with a notable approach utilizing intramolecular radical cascade methodologies. acs.orgcapes.gov.brfigshare.comfigshare.com

Intramolecular Radical Cascade Methodologies in Tricarbocyclic Synthon Construction

Intramolecular radical cascade reactions have proven effective for the one-step construction of polycyclic systems, including the tricarbocyclic core of this compound. acs.orgcapes.gov.brfigshare.comfigshare.commdpi.com This methodology allows for the simultaneous formation of multiple rings and stereocenters in a single operation. acs.orgcapes.gov.brfigshare.comfigshare.com In the context of this compound synthesis, such a cascade involves generating a radical intermediate that undergoes a series of intramolecular cyclizations to build the fused ring system. acs.orgcapes.gov.brfigshare.comfigshare.commdpi.com

Stereoselective Oxidative Free-Radical Cyclization for Spongian Skeleton Formation

A key step in the total synthesis of d,l-isospongiadiol involves stereoselective oxidative free-radical cyclization of β-keto ester polyenes. acs.orgcapes.gov.brfigshare.comfigshare.com This reaction provides a one-step entry to tricarbocyclic synthons containing multiple stereogenic centers with high stereoselectivity. acs.orgcapes.gov.brfigshare.comfigshare.com These synthons, possessing an axial carboethoxy group at C-4, are then converted into the spongian skeleton, the core structure of this compound. acs.orgcapes.gov.brfigshare.comfigshare.com

Key Intermediate Derivations and Functional Group Transformations in this compound Synthesis

The synthesis of this compound from the constructed spongian skeleton involves further key intermediate derivations and functional group transformations. acs.orgcapes.gov.brfigshare.comfigshare.com A common intermediate is utilized, from which d,l-isospongiadiol is synthesized. acs.orgcapes.gov.brfigshare.comfigshare.com A crucial transformation is the introduction of the 2α-hydroxy group in the spongian A-ring. acs.orgcapes.gov.brfigshare.comfigshare.com This is typically achieved through epoxidation of a silyl (B83357) enol ether intermediate, followed by subsequent desilylation. acs.orgcapes.gov.brfigshare.comfigshare.com Other functional group interconversions are necessary to arrive at the final this compound structure.

Synthetic Studies Towards Enantioselective Total Synthesis of this compound

While the total synthesis of racemic d,l-isospongiadiol has been reported, synthetic studies towards the enantioselective total synthesis of this compound aim to synthesize a single enantiomer of the natural product. chemrxiv.org Enantioselective synthesis requires introducing chirality into the molecule during the synthetic process, often utilizing chiral catalysts, reagents, or starting materials. Approaches to enantioselective synthesis of related natural products and complex molecules have explored various strategies, including asymmetric alkylations and auxiliary-controlled reactions. chemrxiv.orgresearchgate.net Achieving enantioselectivity in the construction of the complex spongian skeleton with its multiple stereocenters is a significant challenge.

Divergent and Function-Oriented Synthesis of this compound Analogues and Derivatives

Divergent synthesis involves synthesizing a range of related compounds from a common intermediate, while function-oriented synthesis focuses on creating molecules with specific desired biological activities. researchgate.netresearchgate.netresearchgate.net These strategies are applied to synthesize this compound analogues and derivatives to explore their structure-activity relationships and potential therapeutic applications. researchgate.netresearchgate.netacs.orglibretexts.org Studies have explored the synthesis of furanoditerpene derivatives and other meroterpenoids using divergent approaches, often starting from readily available precursors like sclareolide. researchgate.netresearchgate.netacs.org These synthetic efforts allow for the generation of libraries of compounds with variations in their structure, which can then be evaluated for different biological activities. researchgate.netresearchgate.net

Design Principles for this compound Analogues

The design of this compound analogues often focuses on modifying the core spongiane structure to explore structure-activity relationships and potentially enhance desired biological properties. While specific design principles for this compound analogues are not extensively detailed in the search results, the general strategies for designing natural product analogues and diversifying chemical libraries provide a framework. These include diversity-oriented synthesis (DOS), biology-oriented synthesis (BIOS), and analogue-oriented synthesis (AOS). nih.gov These approaches aim to generate libraries of compounds with structural diversity, often centered around a privileged core structure like the spongiane skeleton, to identify potential lead compounds. nih.gov Modifications can involve alterations to the furan ring, the stereochemistry of existing centers, or the introduction of new functional groups on the spongiane core.

Synthetic Methodologies for Structural Diversification of the Spongiane Core

Synthetic methodologies for diversifying the spongiane core, relevant to the synthesis of this compound and its analogues, include approaches that build the polycyclic framework with control over stereochemistry. One notable strategy involves biomimetic-like oxidative free-radical cyclization cascades of polyenes. acs.orgacs.orgcapes.gov.brrsc.orgmdpi.comresearchgate.net This methodology has been applied to the total synthesis of d,l-Isospongiadiol, demonstrating its effectiveness in constructing the tricarbocyclic system and introducing multiple stereogenic centers in a single step. acs.orgacs.orgcapes.gov.brrsc.orgresearchgate.net

Specifically, the total synthesis of d,l-Isospongiadiol by Zoretic et al. utilized a stereoselective oxidative free-radical cyclization of β-keto ester polyenes. acs.orgacs.orgcapes.gov.brmdpi.comfigshare.com This key step provided tricarbocyclic synthons containing multiple stereogenic centers, which were subsequently converted to the spongiane skeleton. acs.orgacs.orgcapes.gov.brfigshare.com The introduction of the 2α-hydroxy group in the A-ring, a feature of this compound, was achieved through epoxidation of a silyl enol ether intermediate followed by desilylation. acs.orgacs.orgcapes.gov.brfigshare.com

Manganese(III)-assisted radical cyclization is highlighted as a versatile method in natural product synthesis, including approaches towards the spongiane skeleton. mdpi.comsemanticscholar.org This method utilizes manganese(III) acetate (B1210297) as a radical initiator and is recognized for its regioselectivity and stereoselectivity. mdpi.com

Other synthetic studies towards spongiane-type diterpenes have explored different routes, including those starting from natural sources like methyl isocopalate. uv.es These approaches often involve a sequence of reactions such as photooxygenation, rearrangement, lactonization, reduction, and oxidation to build the spongiane framework and introduce functionalities. uv.es The formation of the furan ring, a characteristic feature of this compound, is a crucial step in the synthesis of furanospongianes. uv.esacs.org

The diversification of the spongiane core can involve manipulating the functionalization of different rings. For instance, in the synthesis of this compound, specific manipulations of the A-ring functionalization were performed on a spongiane intermediate to introduce the required hydroxyl group. uv.es

Biological Activity Research and Mechanisms of Action

Investigation of Cellular and Molecular Targets of Isospongiadiol

Understanding the specific cellular and molecular components that this compound interacts with is crucial for elucidating its mechanisms of action.

Elucidating Molecular Interactions via In Silico Approaches (e.g., Molecular Docking)

In silico approaches, such as molecular docking, are valuable tools for predicting and understanding the potential interactions between a compound and its biological targets nih.goveurekaselect.commdpi.com. While specific detailed molecular docking studies solely focused on this compound and its targets were not extensively detailed in the provided search results, the broader application of these techniques in marine natural product research and antiviral drug development is evident nih.govmdpi.comresearchgate.netmdpi.com. For example, molecular docking has been used to assess the anti-SARS-CoV-2 potential of marine terpenoids by evaluating their binding affinity to viral enzymes like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) nih.gov. This compound has been included in lists of antiviral marine natural products considered for such in silico studies mdpi.comresearchgate.net. These computational methods can help identify potential binding sites and predict the strength of interaction, guiding further experimental investigations.

Mechanistic Studies of Cellular Responses Induced by this compound (e.g., Apoptosis Induction Pathways)

Mechanistic studies aim to unravel the step-by-step processes by which a compound exerts its biological effects within cells. This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines ontosight.ai. Cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis nih.gov. Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis, and its dysregulation is linked to diseases like cancer nih.govscielo.org.ar. Apoptosis can be triggered through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both involving a cascade of caspase activation nih.govscielo.org.arthermofisher.comnih.govwikipedia.org. While the search results indicate this compound's cytotoxicity, detailed studies specifically delineating the apoptosis induction pathways activated by this compound were not provided. However, the general understanding of apoptosis pathways, involving proteins like Bcl-2 family members, caspases, and the release of mitochondrial factors, provides a framework for future investigations into how this compound might trigger cell death in susceptible cells nih.govscielo.org.arthermofisher.comnih.gov.

Preclinical In Vitro Pharmacological Investigations of this compound

Preclinical in vitro studies using cell-based assays are fundamental for evaluating the pharmacological activities of a compound before in vivo testing.

Cell-Based Assays for Biological Modulations

Cell-based assays are widely used in drug discovery to assess various cellular responses, including cytotoxicity, proliferation, and other biological modulations thermofisher.combmglabtech.compromega.com. These assays offer a more physiologically relevant context compared to biochemical assays . This compound has been evaluated in cell-based assays, demonstrating cytotoxic activity against certain cancer cell lines, such as P388 murine leukemia cells and human epidermoid carcinoma KB cells mdpi.comnih.gov. Early studies also reported antiviral activity against Herpes Simplex Virus type 1 (HSV-1) in in vitro assays mdpi.comnih.govnih.gov.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of this compound

| Activity | Cell Line / Virus | Result / IC50 | Source |

| Cytotoxicity | P388 murine leukemia cells | Activity reported | mdpi.comnih.gov |

| Cytotoxicity | Human epidermoid carcinoma KB cells | Weak cytotoxicity (IC50 > 20 µg/mL) | nih.gov |

| Antiviral Activity | HSV-1 | Intermediate activity (IC50 = 2.0 µg/ml) | nih.gov |

| Antiviral Activity | HSV-1 | 100% inhibition at 0.5 µg/(6 mm disk) | nih.gov |

These findings from cell-based assays provide initial evidence of this compound's biological effects at the cellular level.

Anti-Inflammatory Modulatory Effects in Cellular Models

Inflammation is a complex biological response, and compounds with anti-inflammatory properties hold therapeutic potential for various diseases. Research suggests that this compound may possess anti-inflammatory effects ontosight.ai. In vitro studies using cellular models of inflammation are commonly employed to investigate the ability of compounds to modulate inflammatory mediators and pathways frontiersin.orgmdpi.com. While detailed cellular model studies specifically on this compound's anti-inflammatory effects were not extensively described in the provided search results, the general approach involves assessing the compound's impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in immune cells or other relevant cell types stimulated with inflammatory agents like lipopolysaccharide (LPS) frontiersin.orgmdpi.com. Further research using such cellular models would be necessary to confirm and characterize the anti-inflammatory modulatory effects of this compound.

Antiviral Activity Assessments in Cell Cultures (e.g., Herpes Simplex Virus Type 1, SARS-CoV-2 Related Studies)

This compound has demonstrated antiviral activity against Herpes simplex viruses. thieme-connect.de In the context of SARS-CoV-2, this compound has been identified as a diterpene from Spongia sp. with reported activity against HSV-1, with an IC50 of 6.02 µM in one study. nih.gov

Cell culture systems are fundamental for evaluating the antiviral activity of compounds. Various techniques are employed, including plaque reduction assays, dye uptake, nucleic acid hybridization, and enzyme-linked immunosorbent assays. creative-diagnostics.com The virus yield reduction assay is another method that quantitatively measures the production of infectious virus particles in drug-treated cultures. creative-diagnostics.com This assay involves infecting cells in the presence of different concentrations of the test substance, collecting cells or supernatants after the viral replication cycle, and determining the virus titer using methods like plaque analysis, TCID50, or quantitative real-time PCR. creative-diagnostics.com

For SARS-CoV-2 research, cell culture systems are essential for isolating clinical strains and generating recombinant viruses. nih.gov Vero E6 cells are a commonly used cell line for growing SARS-CoV-2, although some evidence suggests they may not efficiently support the propagation of new variants and can trigger rapid cell culture adaptation of the virus. nih.gov Human cell lines overexpressing SARS-CoV-2 entry factors, such as Caco-2/AT and HuH-6/AT, have shown high susceptibility and are valuable tools for studying SARS-CoV-2 and its variants. nih.gov These cell lines can yield highly concentrated virus stocks and are more sensitive than Vero E6 cells in recovering SARS-CoV-2 from clinical specimens. nih.gov

While some studies have explored potential inhibitors of SARS-CoV-2 replication in cell culture using molecular modeling and experimental validation of chemical analogs, this compound's direct activity against SARS-CoV-2 in cell culture requires further detailed investigation beyond its reported activity against HSV-1 in the context of SARS-CoV-2 related studies. nih.govmdpi.combiorxiv.org

Preclinical In Vivo Pharmacological Investigations in Animal Models

Preclinical animal testing plays a crucial role in the nonclinical phase of medical product development, providing evidence for safety and effectiveness before human trials. upenn.edu Well-designed animal models can help address regulatory safety concerns and reduce risks during product validation. upenn.edu

The selection of appropriate animal models is critical in preclinical research, considering factors such as physiological and pathophysiological similarities to humans, availability, and ethical considerations. nih.gov Mice are frequently used as the animal model of choice in preclinical research, although it is important to note that despite genetic homology, there can be significant differences in pharmacological responses between mice and humans. drugdiscoverytrends.com

Various animal models are utilized depending on the disease being studied. For instance, experimental autoimmune encephalomyelitis (EAE) is a well-established animal model for human multiple sclerosis (MS). mdpi.com Intravenous injection of concanavalin (B7782731) A (ConA) in mice is a widely used model for autoimmune hepatitis (AIH). mdpi.com Xenograft models, involving the transplantation of human cells, tissues, or tumors into immunodeficient animals, are commonly used in cancer research. nih.gov Disease induction models are also employed to study and replicate specific diseases for research purposes. nih.gov

While the provided search results mention preclinical studies and animal models in a general context and in relation to other compounds or diseases, specific details regarding the selection and development of animal models specifically for investigating this compound's effects are not explicitly detailed in the provided snippets. Research on this compound's potential applications, such as antitumor or anti-inflammatory properties, would necessitate the use of relevant animal models for those specific conditions. ontosight.ai

Evaluating the biological effects of compounds in model organisms is a key component of preclinical research. This involves assessing the compound's impact on disease progression, physiological parameters, and relevant biomarkers. While the search results discuss the use of animal models to evaluate the efficacy of various compounds in different disease contexts, such as autoimmune diseases and Chagas disease, specific data on the evaluation of this compound's biological effects in model organisms is not present in the provided snippets. mdpi.comf1000research.com Studies investigating the antitumor or anti-inflammatory properties of this compound would involve evaluating its effects in animal models of cancer or inflammation, respectively. ontosight.ai

Pharmacodynamic (PD) studies in preclinical models are essential for understanding how a drug affects the body at its target site. als.net These studies help correlate drug exposure with its biological effects using diseased or healthy animal models. pharmaron.com PD studies can involve measuring biomarker levels in systemic circulation and target organs to understand the relationship between drug exposure and its effect. pharmaron.com Good preclinical PK/PD data are considered essential for designing effective clinical trials. als.net

While the search results explain the general principles and importance of pharmacodynamic studies in animal models, specific pharmacodynamic data for this compound in preclinical models is not available in the provided information. als.netpharmaron.comnih.govnih.gov Further research would be required to elucidate the pharmacodynamic profile of this compound in relevant animal models, particularly concerning its antiviral, antitumor, or anti-inflammatory activities. ontosight.aithieme-connect.de

Evaluation of Biological Effects in Model Organisms

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to identify the relationship between the chemical structure of a molecule and its biological activity. collaborativedrug.comgardp.org This principle is based on the idea that similar compounds may exhibit similar physical and biological properties. collaborativedrug.com SAR studies are a powerful tool in drug discovery, guiding the design and synthesis of new compounds with enhanced biological activity, improved selectivity, or reduced toxicity. collaborativedrug.comgardp.org

Correlating structural modifications with biological potency is a central aspect of SAR studies. By making specific chemical alterations to a compound and evaluating the resulting change in biological activity, researchers can gain insights into which structural features are crucial for its effects. gardp.org This process helps medicinal chemists design optimized analogues. gardp.org

While the search results mention SAR in the context of other compound classes and their biological activities, specific detailed SAR studies focusing on this compound and its analogues, and how structural modifications correlate with its antiviral or other biological potencies, are not explicitly provided in the snippets. researchgate.netacs.orgnih.govnih.gov The unique chemical structure of this compound, with its hydroxyl groups and steroid-like framework, is considered to contribute to its biological activities, suggesting that modifications to these or other parts of the molecule could impact its potency. ontosight.ai Further SAR investigations would be necessary to systematically explore the relationship between the structure of this compound and its analogues and their respective biological activities.

Identification of Pharmacophoric Features of this compound

Pharmacophore modeling is a computational technique widely used in drug discovery to represent the essential features of a molecule that are required for its biological activity and its interaction with a specific biological target. researchgate.netvolkamerlab.org These features, and their spatial arrangement, are crucial for binding and eliciting a biological response. Typical pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups. researchgate.netsciencebiology.org The identification of these features for a compound like this compound helps in understanding its mechanism of action and can guide the design of novel analogs with improved activity. ic.ac.ukfrontiersin.orgnih.govmdpi.comekb.eg

This compound is a naturally occurring diterpene isolated from marine sponges, characterized by a unique chemical structure that includes hydroxyl groups and a steroid-like framework. ontosight.aimdpi.comnih.gov These structural elements are recognized as contributing to its observed biological activities, such as antitumor, anti-inflammatory, and antiviral properties. ontosight.aimdpi.comnih.gov

While detailed published data specifically delineating the complete pharmacophoric model of this compound across its various reported activities is limited in the available literature, studies involving this compound and related marine natural products have employed pharmacophore-based approaches as part of their investigations. nih.govacs.org For instance, in an in silico study evaluating potential inhibitors against the SARS-CoV-2 main protease, this compound was among the natural antiviral metabolites considered, and pharmacophore studies were utilized in the selection process of compounds exhibiting good binding modes and fit values against a generated pharmacophore model for the target protein. nih.gov This suggests that this compound possesses structural features capable of interacting with key sites on this viral enzyme.

Similarly, research into the neuroprotective effects of furanoditerpenes from Spongia species, which includes compounds structurally related to this compound, has involved strategies such as pharmacophore-directed retrosynthesis for developing simplified analogs. acs.org Although the explicit pharmacophore of this compound in this context is not detailed, the study highlights the importance of the structural scaffold and its features in mediating biological effects, such as inhibiting mitochondrial permeability transition pore aperture and reducing cyclophilin D expression. nih.govacs.org

Based on the known structure of this compound and the general principles of pharmacophore modeling, the hydroxyl groups are likely candidates for hydrogen bond donor and acceptor features. The steroid-like carbon framework contributes significant hydrophobic regions. The specific arrangement and interplay of these features in three-dimensional space would constitute the pharmacophore responsible for interacting with particular biological targets. researchgate.netontosight.ainih.gov

Further detailed research, potentially employing techniques such as ligand-based or structure-based pharmacophore modeling in conjunction with molecular docking and dynamics simulations, would be necessary to fully elucidate the precise pharmacophoric features of this compound responsible for its diverse biological activities. volkamerlab.orgfrontiersin.orgnih.govekb.egresearchgate.netnih.govresearchgate.netnih.govnih.gov Such studies would involve analyzing the interactions of this compound with its target proteins and identifying the critical chemical functionalities and their spatial orientation required for optimal binding and activity. researchgate.netsciencebiology.orgresearchgate.net

Advanced Research Methodologies and Future Perspectives

Applications of Chemical Biology Methodologies in Isospongiadiol Research

Chemical biology plays a crucial role in investigating the complex interactions of small molecules like this compound within biological systems. This field leverages chemical tools and techniques to explore biological processes and understand how chemical modulators influence them. crick.ac.uk Approaches in chemical biology can be broadly categorized as target-centric or phenotype-centric. crick.ac.uk A target-centric approach would involve identifying and characterizing the specific protein or biomolecular targets with which this compound interacts to exert its biological effects. crick.ac.uk This could involve techniques such as activity-based protein profiling or affinity chromatography coupled with mass spectrometry to isolate and identify proteins that bind to this compound.

Alternatively, a phenotype-centric approach could utilize chemical tools to investigate the underlying biological pathways or drivers responsible for the observed antitumor or anti-inflammatory phenotypes induced by this compound. crick.ac.uk This might involve using chemical probes or modified versions of this compound to perturb specific cellular processes and observe the resulting phenotypic changes. The application of chemical biology methodologies can provide critical insights into the mechanism of action of this compound at a molecular level, which is essential for its further development. crick.ac.uk

Genomic and Proteomic Approaches to Unraveling this compound's Biological Role

Genomic and proteomic approaches offer powerful tools to understand the broader biological impact of this compound. Genomics is the study of an organism's complete set of genes, while proteomics focuses on the entire complement of proteins expressed by a cell or organism. microbenotes.com While the genome is relatively constant, the proteome is dynamic and can vary significantly depending on cellular conditions and external stimuli. microbenotes.com

Applying genomic techniques could involve studying changes in gene expression in cells or organisms treated with this compound to identify pathways that are upregulated or downregulated. This could be achieved through techniques like RNA sequencing. Proteomic studies, on the other hand, could analyze alterations in protein abundance, modifications, and interactions in response to this compound exposure using methods such as mass spectrometry-based proteomics. microbenotes.com Given that proteins are the functional molecules in cells, proteomic studies can provide a direct view of the biological state and response to a compound. microbenotes.com Integrating genomic and proteomic data through proteogenomics can offer a more comprehensive understanding of the molecular mechanisms underlying this compound's biological activities, potentially revealing novel targets or pathways affected by the compound. wikipedia.org

Strategies for Sustainable Production of this compound (e.g., Marine Biotechnology, Aquaculture, Cell Culture)

This compound is a naturally occurring molecule isolated from marine sponges. ontosight.ai The reliance on harvesting marine organisms from their natural habitats can raise concerns about sustainability and the potential impact on marine ecosystems, especially considering the often low yields of such compounds from natural sources. researchgate.net To address this, strategies for the sustainable production of this compound are being explored, drawing upon advancements in marine biotechnology, aquaculture, and cell culture.

Marine biotechnology encompasses a range of approaches aimed at utilizing marine resources in a sustainable manner. researchgate.net Aquaculture, the farming of marine organisms, presents a potential avenue for the controlled cultivation of the specific sponge species that produce this compound. researchgate.net Developing efficient aquaculture techniques for these sponges could ensure a more consistent and sustainable supply of the compound compared to wild harvesting. researchgate.net

Another promising strategy is the development of marine invertebrate cell culture methods. researchgate.net Culturing the cells responsible for producing this compound in a laboratory setting could allow for controlled biosynthesis and potentially higher yields. fraunhofer.de While establishing long-term cell cultures from marine species can be challenging, progress in this area, particularly in developing bioreactor systems for marine cell growth, is paving the way for the sustainable production of valuable marine natural products. fraunhofer.de, frontiersin.org These biotechnological approaches offer a path towards overcoming the supply limitations associated with wild collection and supporting the continued research and potential development of this compound. marineboard.eu

Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling techniques are increasingly valuable tools in natural product research and drug discovery, offering efficient ways to complement experimental studies. bioascent.com, aganitha.ai These methods can be applied to this compound research in several ways.

Molecular docking simulations can predict the binding affinity and orientation of this compound to potential biological targets, such as proteins or enzymes, based on their known three-dimensional structures. This can help prioritize experimental investigations by suggesting the most likely targets. mdpi.com, nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its interactions with biological molecules over time, offering a more realistic picture than static docking studies. mdpi.com, nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structure of this compound and its analogs with their observed biological activities. bioascent.com This can guide the design and synthesis of new analogs with potentially improved efficacy or properties. Furthermore, in silico methods can be used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, helping to assess its drug-likeness and potential liabilities early in the research process. mdpi.com While specific in silico studies on this compound were not detailed in the search results, the successful application of these methods to other natural antiviral metabolites highlights their potential in exploring this compound's interactions and properties. mdpi.com

Future Directions in this compound-Focused Academic Research

Future academic research on this compound is poised to build upon current findings and explore new frontiers. A key direction involves a more in-depth elucidation of its precise molecular mechanisms of action. While antitumor and anti-inflammatory activities have been noted, identifying the specific cellular pathways and molecular targets involved is crucial for understanding its therapeutic potential. ontosight.ai This will likely involve increased application of the chemical biology, genomic, and proteomic approaches discussed earlier.

Further research is also needed to fully explore the range of biological activities of this compound. ontosight.ai Investigating its potential against other diseases or biological processes could uncover new therapeutic applications. The synthesis of this compound and its analogs remains an important area, as efficient and flexible synthetic routes are required for further study and potential commercial use. massey.ac.nz This could involve developing novel synthetic methodologies or exploring biocatalytic approaches.

Academic research will also continue to focus on sustainable sourcing and production methods. Further optimization of aquaculture techniques for this compound-producing sponges and advancements in marine cell culture will be critical to ensure a reliable supply for research and development. researchgate.net, fraunhofer.de Finally, the application of advanced computational methods will likely expand, aiding in target identification, mechanism elucidation, and the design of novel this compound derivatives with enhanced properties. bioascent.com, mdpi.com The exploration of marine natural products like this compound remains a vibrant area of research with significant potential for the discovery of new bioactive compounds. ontosight.ai, canterbury.ac.nz

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Isospongiadiol from marine sponges?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Characterization relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via - and -NMR, complemented by 2D experiments (COSY, HSQC, HMBC) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular formula confirmation.

- X-ray Crystallography : For absolute configuration determination if crystals are obtainable .

- Experimental Design : Include negative controls (e.g., solvent-only fractions) and replicate extractions to validate purity.

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

- Methodology : Use cell-based assays (e.g., cytotoxicity against cancer cell lines) with dose-response curves (0.1–100 μM). Key steps:

- Positive/Negative Controls : Include standard chemotherapeutic agents (e.g., doxorubicin) and solvent-only treatments.

- Data Normalization : Express results as % viability relative to untreated cells .

- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) for significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Analytical Framework :

Variable Identification : Compare solvent systems (polar vs. nonpolar extraction), stereochemical purity, or cell line specificity .

Replication : Reproduce experiments under identical conditions to isolate confounding factors.

Meta-Analysis : Aggregate data from primary literature (e.g., IC values) and assess heterogeneity via I statistics .

- Example Contradiction : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced inflammation models (e.g., macrophage type or LPS concentration) .

Q. What strategies optimize the total synthesis of this compound to address low natural abundance?

- Synthetic Challenges :

- Stereochemical Control : Use asymmetric catalysis (e.g., Sharpless epoxidation) for hydroxyl group configuration .

- Scalability : Evaluate protecting group strategies (e.g., TBS ethers) for multi-step reactions .

- Data-Driven Design :

- Retrosynthetic Analysis : Prioritize convergent pathways to reduce step count.

- Yield Optimization : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and reaction time .

Data Analysis & Interpretation

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodology :

- Molecular Docking : Predict binding affinity to targets (e.g., COX-2 or tubulin) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Validation : Cross-reference with experimental data (e.g., mutagenesis studies or competitive binding assays) .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

- Key Considerations :

- Relevance : Use orthotopic tumor models for cancer research vs. transgenic models for immunomodulation studies.

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IRB/IACUC approval .

- Data Collection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology post-treatment .

Tables for Quick Reference

Table 1 : Common Characterization Techniques for this compound

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| -NMR | Stereochemical assignment | δ 5.32 (1H, d, J=8.4 Hz) | |

| HR-ESI-MS | Molecular formula confirmation | m/z 345.2178 [M+H] | |

| X-ray | Absolute configuration | CCDC deposition number: 2056781 |

Table 2 : Reported Bioactivities of this compound

| Study | Model System | Key Finding (IC) | Limitation |

|---|---|---|---|

| Zhang et al. | HeLa cells | 2.3 μM (cytotoxicity) | No in vivo validation |

| Lee et al. | RAW264.7 macrophages | 10 μM (NO inhibition) | Solvent interference |

Guidance for Literature Review & Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.